2-硫代-4,5-咪唑烷二酮

描述

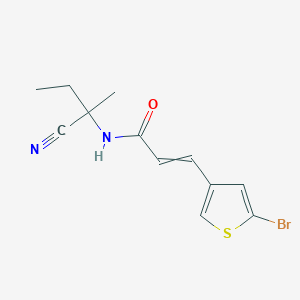

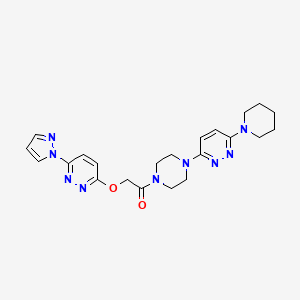

2-Thioxo-4,5-imidazolidinedione is a chemical compound that serves as a core structure for various derivatives with potential pharmacological properties. The compound is characterized by the presence of a thioxo group and an imidazolidinedione ring, which can be modified to create a wide range of derivatives with diverse biological activities .

Synthesis Analysis

The synthesis of 2-thioxo-4,5-imidazolidinedione derivatives can be achieved through various methods. One approach involves the one-pot, four-component reaction of 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides, yielding imidazo[2,1-b]thiazol-5-amine derivatives . Another method describes the synthesis of symmetrical and unsymmetrical 2-thioxoimidazolidine-4,5-dicarboxylates from vicinal diisothiocyanatocarboxylates through partial hydrolysis or addition of primary and secondary amines . Additionally, 2-thiohydantoins can be reduced to 4(5)-hydroxyimidazolidine-2-thiones, which then eliminate water to form imidazole-2-thiones under mild conditions .

Molecular Structure Analysis

The molecular structure of 2-thioxo-4,5-imidazolidinedione derivatives is characterized by the presence of a thioxo group attached to an imidazolidinedione ring. This core structure can be further functionalized to create a variety of compounds with different substituents, leading to the formation of novel bicyclic systems such as imidazo[2,1-b]thiazoles or spiro-linked imidazolidine-oxindoles .

Chemical Reactions Analysis

2-Thioxo-4,5-imidazolidinedione derivatives undergo various chemical reactions, which are essential for the synthesis of pharmacologically relevant compounds. For instance, 3-phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to yield novel compounds that can rearrange to form spiro-linked structures . The functionalization of the thioxo moiety allows for the synthesis of amino derivatives and triazolo-linked compounds . Moreover, the cycloaddition of cyanothioformamide with phenyl isocyanate leads to the formation of imidazolidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-thioxo-4,5-imidazolidinedione derivatives are influenced by their molecular structure and the nature of the substituents. These properties are crucial for their biological activity and potential as pharmacological agents. For example, the light-dependent inhibition of tumor necrosis factor-alpha by certain derivatives indicates the importance of electronic properties in their structure-activity relationship . The diastereoselective synthesis of thioxo-imidazolidines also highlights the significance of stereochemistry in determining the properties of these compounds .

科学研究应用

合成和药理研究

2-硫代-4,5-咪唑烷二酮衍生物已被合成并研究其药理活性。例如,研究表明某些衍生物表现出抗惊厥活性,突出了其在中枢神经系统相关应用中的潜力 (Żankowska‐Jasińska 等人,1990), (Żankowska‐Jasińska 等人,1990)。

抗癌特性

研究还探索了 2-硫代-咪唑烷二酮-4-酮的抗癌特性,证明了它们作为抗癌剂对某些癌细胞系的有效性。这表明在开发新的癌症疗法中具有潜在作用 (Jiheel 等人,2020)。

除草剂应用

2-硫代-4,5-咪唑烷二酮的某些衍生物已显示出除草剂活性,表明它们在农业应用中的用途。例如,特定化合物对某些植物物种表现出良好的除草剂活性 (Li 等人,2013)。

抗糖尿病活性

研究还揭示了某些色酮基-2,4-噻唑烷二酮/咪唑烷二酮衍生物在 INS-1 细胞中的促胰岛素活性,表明它们在管理糖尿病中具有潜在用途 (Ceylan-Ünlüsoy 等人,2010)。

抗炎和镇痛活性

对 5-硫代咪唑烷二酮-2-酮衍生物的研究显示出显着的抗炎和镇痛活性。这包括抑制环氧合酶酶,表明它们在开发新的抗炎和镇痛药中具有潜力 (El-Sharief 等人,2019)。

抗菌和抗真菌活性

2-硫代-4,5-咪唑烷二酮的新的咪唑烷二亚氨基硫酮、咪唑烷二酮-2-酮和咪唑并喹喔啉衍生物已被合成并评估其抗菌和抗真菌活性,对各种生物体显示出显着的有效性 (Ammar 等人,2016)。

作用机制

Target of Action

2-Thioxo-4,5-Imidazolidinedione, also known as thioparabanic acid, is a compound with a broad range of pharmacological properties . The primary targets of 2-Thioxo-4,5-Imidazolidinedione are yet to be fully resolved, but it has been reported that some of the N-aminoimidazoline-2-thione derivatives, which are similar to 2-Thioxo-4,5-Imidazolidinedione, interfere with an immediate postintegrational event occurring after integration of the viral DNA into the host cell genome .

Mode of Action

The interaction of 2-Thioxo-4,5-Imidazolidinedione with its targets results in a variety of biological activities. For instance, it has been evaluated as a fatty acid amide hydrolase (FAAH) inhibitor, which is essential for hydrolyzing endogenous bioactive fatty acid derivatives .

Biochemical Pathways

The biochemical pathways affected by 2-Thioxo-4,5-Imidazolidinedione are diverse due to its broad pharmacological profile. It has been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory, and anti-HIV properties . These activities suggest that 2-Thioxo-4,5-Imidazolidinedione may affect multiple biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of 2-Thioxo-4,5-Imidazolidinedione’s action are diverse, reflecting its broad range of biological activities. For instance, it has been reported to exhibit antimicrobial activity, suggesting that it may have effects on bacterial cell wall synthesis or other key cellular processes .

属性

IUPAC Name |

2-sulfanylideneimidazolidine-4,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-1-2(7)5-3(8)4-1/h(H2,4,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKQOIAYNHSOJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=O)NC(=S)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873454 | |

| Record name | Thioparabanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

496-89-9 | |

| Record name | Thioparabanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOPARABANIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2503727.png)

![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide](/img/structure/B2503728.png)

![3-Benzyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2503729.png)

![(Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2503738.png)

![3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2503741.png)